molecular formula C8H8O3S B8495796 Methyl 4-acetylthiophene-2-carboxylate CAS No. 88105-21-9

Methyl 4-acetylthiophene-2-carboxylate

Cat. No.: B8495796
CAS No.: 88105-21-9
M. Wt: 184.21 g/mol
InChI Key: KEHLONHMZPPFLQ-UHFFFAOYSA-N
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Description

Methyl 4-acetylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C8H8O3S and its molecular weight is 184.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

88105-21-9

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

methyl 4-acetylthiophene-2-carboxylate

InChI

InChI=1S/C8H8O3S/c1-5(9)6-3-7(12-4-6)8(10)11-2/h3-4H,1-2H3

InChI Key

KEHLONHMZPPFLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyliodide (783 mg, 5.51 mmoles) was added to a stirred suspension of 4-acetyl-2-thiophenecarboxylic acid (prepared according to Satonaka, H., Bull. Chem. Soc. Japan 56:2463 (1983)) (782 mg, 4.59 mmoles) and sodium carbonate (1.70 g, 16.08 mmoles) in 25 ml of N,N-dimethylformamide. After stirring overnight at room temperature the mixture was poured into water (125 ml), saturated with solid sodium chloride and extracted with ethyl acetate (3×50 ml). The combined extracts were washed with brine, dried (magnesium sulfate) and concentrated in vacuo to an off-white solid (761 mg, 90%), m.p. 94°-6° C. EIMS (m/z): 184 (M+, 74%), 169 (M+ -CH3, base), 153 (M+ -CH3O, 51%); 1HNMR (DMSO-d6) delta, 8.17 (1H, d, J=1.5Hz), 8.13 (1H, d, J=1.5Hz), 3.88 (3H, s), 2.51 (3H, s).
Quantity
783 mg
Type
reactant
Reaction Step One
Quantity
782 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two

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